1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one
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Overview
Description
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one is a heterocyclic compound that contains a quinoxaline core with ethoxy and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one typically involves multi-step reactions starting from readily available precursors. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of thiophene in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core.
Uniqueness
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one is unique due to the combination of the ethoxy group, the thiophene ring, and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5886-39-5 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-ethoxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H12N2O3S/c1-2-19-16-11-7-4-3-6-10(11)15(18)13(14(16)17)12-8-5-9-20-12/h3-9H,2H2,1H3 |
InChI Key |
QPAVXPDKKIXVHX-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CS3)[O-] |
Origin of Product |
United States |
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